1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile
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Overview
Description
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile is a complex organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a furan ring, a nitrile group, and a dichloro(fluoro)methylsulfanyl group
Preparation Methods
The synthesis of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile can be achieved through several synthetic routes. One common method involves the reaction of a furan-2-yl-substituted pyrrole with a dichloro(fluoro)methylsulfanyl reagent under specific conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve scaling up this reaction using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichloro(fluoro)methylsulfanyl group, resulting in the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols.
Scientific Research Applications
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. The dichloro(fluoro)methylsulfanyl group is known to interact with enzymes and proteins, potentially inhibiting their activity. The nitrile group can also form interactions with biological molecules, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile can be compared with other similar compounds, such as:
1-{[Dichloro(methyl)sulfanyl]-4-(furan-2-yl)-1H-pyrrole-3-carbonitrile: This compound lacks the fluorine atom, which may affect its reactivity and biological activity.
1-{[Dichloro(fluoro)methyl]sulfanyl}-4-(thiophen-2-yl)-1H-pyrrole-3-carbonitrile: This compound has a thiophene ring instead of a furan ring, which can influence its chemical properties and applications. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
87389-32-0 |
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Molecular Formula |
C10H5Cl2FN2OS |
Molecular Weight |
291.13 g/mol |
IUPAC Name |
1-[dichloro(fluoro)methyl]sulfanyl-4-(furan-2-yl)pyrrole-3-carbonitrile |
InChI |
InChI=1S/C10H5Cl2FN2OS/c11-10(12,13)17-15-5-7(4-14)8(6-15)9-2-1-3-16-9/h1-3,5-6H |
InChI Key |
LRKCEXIGYUPCFZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CN(C=C2C#N)SC(F)(Cl)Cl |
Origin of Product |
United States |
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